molecular formula C21H28N4O3 B2826660 1-(2,3-Dimethoxyphenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea CAS No. 2034530-66-8

1-(2,3-Dimethoxyphenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea

Cat. No. B2826660
CAS RN: 2034530-66-8
M. Wt: 384.48
InChI Key: YTKHBWLUZCSNEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dimethoxyphenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea is a chemical compound with potential applications in scientific research. It is commonly referred to as DMPPU and belongs to the class of urea-based compounds. DMPPU has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and limitations in lab experiments have been studied.

Scientific Research Applications

Complexation-Induced Unfolding of Heterocyclic Ureas

The study by Corbin et al. (2001) delves into the synthesis and conformational dynamics of heterocyclic ureas. It describes the formation of multiply hydrogen-bonded complexes from these ureas, which is crucial for understanding their folding and unfolding mechanisms, potentially useful for self-assembly processes and mimicking peptide behavior (Corbin et al., 2001).

Urea Derivatives as Soluble Epoxide Hydrolase Inhibitors

Rose et al. (2010) researched 1,3-disubstituted ureas with a piperidyl moiety, examining their role as inhibitors of soluble epoxide hydrolase (sEH) in humans and mice. The study highlights significant improvements in pharmacokinetics and potency, indicating the therapeutic potential of these urea derivatives in reducing inflammatory pain (Rose et al., 2010).

Piperidin-4-one Derivatives Synthesis Using Green Solvent

Hemalatha and Ilangeswaran (2020) presented an eco-friendly approach for synthesizing piperidin-4-one derivatives. They utilized a deep eutectic solvent (DES) of glucose and urea, showcasing a sustainable method with potential applications in various chemical and pharmaceutical fields (Hemalatha & Ilangeswaran, 2020).

Acetylcholinesterase Inhibitors Based on Flexible 1-(2-Aminoethoxy)-3-ar(o)yl(thio)ureas

Vidaluc et al. (1995) synthesized a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas and assessed them for antiacetylcholinesterase activity. They aimed to optimize the spacer length linking pharmacophoric moieties, which is significant in the context of neurodegenerative diseases like Alzheimer's (Vidaluc et al., 1995).

Penile Erection Mediation through 5-HT2C Receptors

Millan et al. (1997) conducted a study on how 5-HT2C receptors mediate penile erections in rats, providing insights into the neurological pathways and potential therapeutic targets for sexual dysfunction disorders (Millan et al., 1997).

properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3/c1-15-13-17(7-10-22-15)25-11-8-16(9-12-25)14-23-21(26)24-18-5-4-6-19(27-2)20(18)28-3/h4-7,10,13,16H,8-9,11-12,14H2,1-3H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKHBWLUZCSNEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)NC3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dimethoxyphenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea

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